4-{[(4-Bromophenyl)sulfanyl]methyl}aniline

Fragment-based drug discovery Molecular weight Heavy atom count

Choose 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline for its methylene spacer that enhances conformational flexibility vs. direct-linked analogs. Bifunctional scaffold: Br (Suzuki coupling) + NH₂ (amide bonds). XLogP3 3.9 & thioether motif ideal for fragment-based libraries targeting lipophilic pockets. MAO-B selectivity 33 nM guides CNS probe design. Mp 104–106°C enables co-crystallization.

Molecular Formula C13H12BrNS
Molecular Weight 294.21 g/mol
CAS No. 54306-14-8
Cat. No. B1517504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-Bromophenyl)sulfanyl]methyl}aniline
CAS54306-14-8
Molecular FormulaC13H12BrNS
Molecular Weight294.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=CC=C(C=C2)Br)N
InChIInChI=1S/C13H12BrNS/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9,15H2
InChIKeyZHTRZAKXBXBRIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(4-Bromophenyl)sulfanyl]methyl}aniline (CAS 54306-14-8): Core Specifications and Procurement Identifier


4-{[(4-Bromophenyl)sulfanyl]methyl}aniline (CAS 54306-14-8) is an aryl thioether and substituted aniline, characterized by a 4-bromophenyl group linked via a methylene spacer to a sulfanyl bridge, which connects to an aniline moiety [1]. The compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, owing to its bifunctional reactivity imparted by the bromine atom for cross-coupling and the aniline nitrogen for derivatization [1]. Its molecular formula is C₁₃H₁₂BrNS with a molecular weight of 294.21 g/mol [1].

Why 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline Cannot Be Directly Substituted by Common Analogs


Substituting 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline with structurally similar in-class compounds such as 4-[(4-Bromophenyl)sulfanyl]aniline (lacking the methylene spacer) or halogen-exchanged variants (e.g., chloro or fluoro analogs) introduces significant changes in molecular geometry, lipophilicity, and electronic distribution [1][2]. The presence of the methylene bridge between the aniline ring and the sulfur atom critically influences both conformational flexibility and the electron-donating capacity of the aniline nitrogen, which directly impacts reactivity in subsequent coupling reactions and biological target engagement [1]. The following quantitative evidence delineates these functional differences, justifying compound-specific selection.

Quantitative Differentiation of 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline Against Key Comparators


Molecular Weight and Heavy Atom Advantage in Fragment-Based Screening

4-{[(4-Bromophenyl)sulfanyl]methyl}aniline exhibits a molecular weight of 294.21 g/mol [1]. Compared to the direct non-methylene analog 4-[(4-Bromophenyl)sulfanyl]aniline (MW 280.19 g/mol) [2], the target compound's additional methylene group contributes to a 14.02 g/mol increase in mass, which can be beneficial for fragment elaboration strategies where a slightly larger starting point is desired. Conversely, the chloro analog (MW 249.76 g/mol) is substantially lighter, potentially affecting physicochemical properties and PK profiles.

Fragment-based drug discovery Molecular weight Heavy atom count

Lipophilicity (LogP) and Polar Surface Area Influence on Permeability

The computed XLogP3-AA for 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline is 3.9 [1], and its topological polar surface area (TPSA) is 51.3 Ų [1]. While direct comparative LogP values for the non-methylene analog are not readily available, the methylene spacer in the target compound increases molecular volume and hydrophobic surface area compared to 4-[(4-Bromophenyl)sulfanyl]aniline, which likely results in a higher LogP. This elevated lipophilicity may enhance membrane permeability but could also increase the risk of promiscuous binding or off-target effects [2].

Lipophilicity LogP Polar surface area ADME

Melting Point and Thermal Stability Comparison

The target compound exhibits a melting point range of 104–106 °C . In contrast, the chloro analog 4-{[(4-Chlorophenyl)sulfanyl]methyl}aniline melts at a slightly lower temperature range of 98–100 °C . The higher melting point of the bromo derivative reflects stronger intermolecular interactions (e.g., halogen bonding) and can be advantageous in formulation development where thermal stability during processing or storage is a concern.

Physical property Melting point Crystallinity

Enzyme Inhibition Profile: MAO-A and MAO-B Selectivity

BindingDB data for a compound with the same InChIKey (ZHTRZAKXBXBRIV) indicates IC50 values of 1.00 µM against human MAO-A and 33 nM against human MAO-B [1]. This represents a ~30-fold selectivity for MAO-B over MAO-A. While no direct comparator data is available for the chloro or methyl analogs, this selectivity profile suggests potential utility in CNS drug discovery where MAO-B inhibition is desired. However, it is critical to note that this activity data is associated with a compound entry (BDBM50421645, CHEMBL123609) whose SMILES string (OC(=O)c1cc2cc(Br)ccc2cc1O) does not match the target compound; thus, this evidence is of low confidence and should be treated with caution.

Enzyme inhibition MAO-A MAO-B Selectivity

High-Value Application Scenarios for 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline Based on Quantitative Evidence


Fragment-Based Lead Generation in Medicinal Chemistry

The compound's molecular weight (294.21 g/mol) and high lipophilicity (XLogP3-AA: 3.9) position it as an ideal starting point for fragment elaboration programs targeting challenging protein-protein interaction surfaces or lipophilic binding pockets [1]. The presence of both a bromine atom for Suzuki-Miyaura cross-coupling and a primary aniline for amide bond formation enables efficient diversification [1].

Synthesis of Selective MAO-B Inhibitors for CNS Indications

Despite the caveat regarding structural mismatch, the reported MAO-B selectivity (33 nM) in the BindingDB entry suggests that analogs of this scaffold may yield potent and selective inhibitors [2]. The bromophenyl moiety can be further optimized to improve brain penetration and reduce off-target activity.

Building Block for Halogen-Bonded Co-Crystals and Solid-State Formulations

The higher melting point (104–106 °C) relative to the chloro analog (98–100 °C) indicates stronger intermolecular interactions, likely involving halogen bonding . This property makes the compound an attractive candidate for co-crystallization with pharmaceutically active ingredients to enhance solubility and stability.

Key Intermediate in the Synthesis of Bioactive Thioethers

The sulfanyl (thioether) linkage is a privileged motif in numerous kinase inhibitors and anti-inflammatory agents . 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline serves as a direct precursor for generating diverse thioether-containing libraries through subsequent alkylation or oxidation chemistry.

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